2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole
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Description
2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C19H20FN3O2S3 and its molecular weight is 437.57. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Anticancer Applications
Antiviral Activity : Compounds with the 1,3,4-thiadiazole moiety have been explored for their antiviral properties. For instance, the synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated potential anti-tobacco mosaic virus activity (Chen et al., 2010). This suggests that modifications of the thiadiazole core, as seen in the query compound, could explore antiviral applications.
Anticancer Activity : Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing a biologically active sulfone moiety have shown in-vitro anticancer activity against human breast cancer cell lines. Specifically, certain compounds exhibited better activity than the reference drug Doxorubicin, highlighting the potential of sulfone and thiophene moieties in anticancer drug development (Al-Said et al., 2011).
Antibacterial Applications
- Antibacterial Activity : The synthesis and evaluation of novel compounds with the 1,3,4-thiadiazole core have been shown to possess antibacterial properties. For example, certain 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives displayed enhanced antibacterial activities against various pathogens, indicating the significance of the thiadiazole and sulfonyl piperazine components in developing new antibacterial agents (Qi, 2014).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Activities : Compounds featuring the 1,3,4-thiadiazole and sulfonamide groups have been explored for their antimicrobial and antifungal effects. This includes derivatives designed to inhibit carbonic anhydrase isozymes, which have also shown potential as moderate antifungal agents against species like Aspergillus and Candida (Briganti et al., 1997).
Applications in Solar Energy
- Solar Energy Applications : The organo-sulfur compound 5-methylthio-1,3,4-thiadiazole-2-thiol and its oxidized form have been utilized as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells, showcasing the utility of thiadiazole derivatives in renewable energy technologies (Rahman et al., 2018).
properties
IUPAC Name |
2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]-5-(2-fluorophenyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S3/c1-2-14-9-10-17(26-14)28(24,25)23-11-5-6-13(12-23)18-21-22-19(27-18)15-7-3-4-8-16(15)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEHWZDLWNIWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole |
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